molecular formula C5H9N3O B585465 1-(4-Methyl-1,2,4-triazol-3-yl)ethanol CAS No. 149762-18-5

1-(4-Methyl-1,2,4-triazol-3-yl)ethanol

Cat. No. B585465
CAS RN: 149762-18-5
M. Wt: 127.14 g/mol
InChI Key: XUXZADKOOVYNBX-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives and has shown potential in various scientific research applications. The purpose of

Advantages and Limitations for Lab Experiments

The advantages of using 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol) in lab experiments include its well-established synthesis method, its potential as a therapeutic agent, and its diverse range of pharmacological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are many future directions for the research of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol). One potential direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an antifungal and antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol) involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (this compound). The synthesis method of this compound has been well-established and is widely used in the laboratory.

Scientific Research Applications

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol) has shown potential in various scientific research applications. It has been studied as an antifungal agent, an anticancer agent, and an antimicrobial agent. In addition, this compound has been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXZADKOOVYNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149762-18-5
Record name 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
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